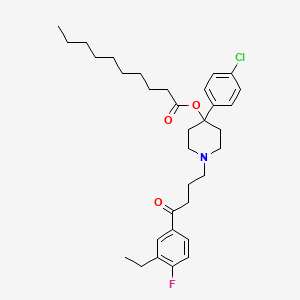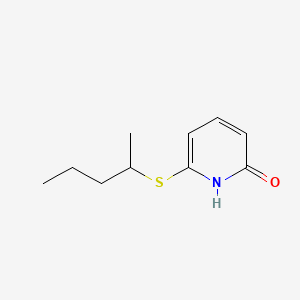
6-pentan-2-ylsulfanyl-1H-pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-pentan-2-ylsulfanyl-1H-pyridin-2-one is a heterocyclic compound that features a pyridinone core with a pentan-2-ylsulfanyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-pentan-2-ylsulfanyl-1H-pyridin-2-one typically involves the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable carbonyl compound.
Introduction of the Pentan-2-ylsulfanyl Group: The pentan-2-ylsulfanyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the pyridinone core with a pentan-2-ylsulfanyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-pentan-2-ylsulfanyl-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridinone core can be reduced to form dihydropyridinone derivatives.
Substitution: The hydrogen atoms on the pyridinone ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridinone derivatives.
Substitution: Alkylated or acylated pyridinone derivatives.
Wissenschaftliche Forschungsanwendungen
6-pentan-2-ylsulfanyl-1H-pyridin-2-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It may have potential as a bioactive molecule with applications in drug discovery.
Medicine: Its derivatives could be explored for their pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 6-pentan-2-ylsulfanyl-1H-pyridin-2-one would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors. The sulfanyl group could play a role in modulating the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-pyridinone: A simpler analog without the pentan-2-ylsulfanyl group.
6-methyl-2-pyridinone: Similar structure with a methyl group instead of the pentan-2-ylsulfanyl group.
6-ethylsulfanyl-2-pyridinone: Similar structure with an ethylsulfanyl group instead of the pentan-2-ylsulfanyl group.
Uniqueness
6-pentan-2-ylsulfanyl-1H-pyridin-2-one is unique due to the presence of the pentan-2-ylsulfanyl group, which can influence its chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C10H15NOS |
|---|---|
Molekulargewicht |
197.30 g/mol |
IUPAC-Name |
6-pentan-2-ylsulfanyl-1H-pyridin-2-one |
InChI |
InChI=1S/C10H15NOS/c1-3-5-8(2)13-10-7-4-6-9(12)11-10/h4,6-8H,3,5H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
OQKLZOCVNRMKOW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)SC1=CC=CC(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


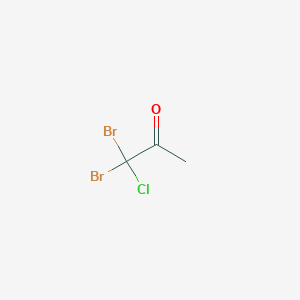





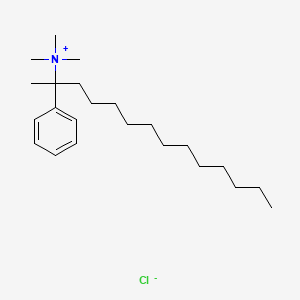
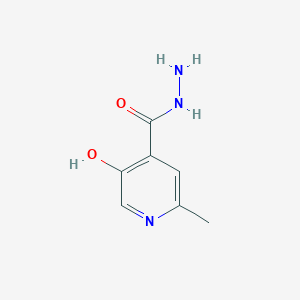


![(4R,4'R)-2,2'-(1,3-Phenylene)bis[4,5-dihydro-4-(2-methylpropyl)oxazole]](/img/structure/B13835563.png)

![4-[16,26-bis(4-carboxyphenyl)-7,17,27-tris[4-(3,7-dimethyloctyl)phenyl]-6-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1,3,5(42),6,8(41),9,11,13,15(36),16,18(35),19,21,23,25(30),26,28,31,33,37,39,43,45,47-tetracosaenyl]benzoic acid](/img/structure/B13835570.png)
